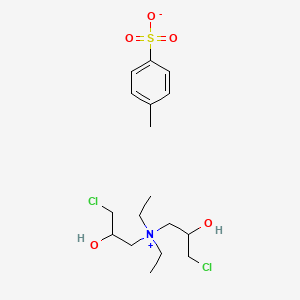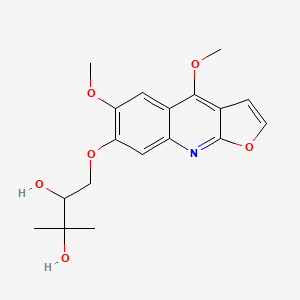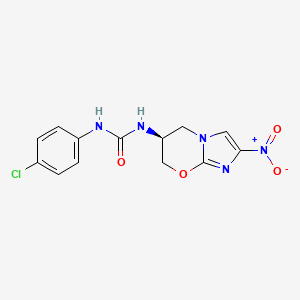
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate is a chemical compound with the molecular formula C10H22Cl2NO2.C7H7O3S . It is known for its unique structure, which includes both chloro and hydroxy functional groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate typically involves the reaction of diethylamine with epichlorohydrin in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions .
Comparación Con Compuestos Similares
Bis(3-chloro-2-hydroxypropyl)diethylammonium toluene-p-sulphonate can be compared with other similar compounds such as:
Bis(2-chloroethyl)amine: Known for its use in chemical synthesis and as a precursor to other compounds.
Bis(3-chloro-2-hydroxypropyl)amine: Similar in structure but lacks the diethylammonium group, leading to different reactivity and applications.
Toluene-p-sulphonate derivatives: These compounds share the toluene-p-sulphonate group but differ in their other functional groups, affecting their chemical behavior and uses.
The uniqueness of this compound lies in its combination of chloro, hydroxy, and diethylammonium groups, which provide a versatile platform for various chemical reactions and applications .
Propiedades
Número CAS |
85005-94-3 |
|---|---|
Fórmula molecular |
C17H29Cl2NO5S |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
bis(3-chloro-2-hydroxypropyl)-diethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H22Cl2NO2.C7H8O3S/c1-3-13(4-2,7-9(14)5-11)8-10(15)6-12;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,14-15H,3-8H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
ASQPAZOHJBRJBC-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC(CCl)O)CC(CCl)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
